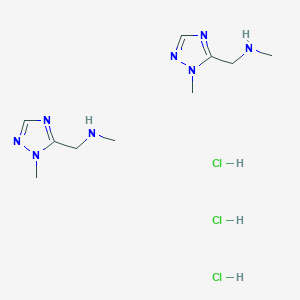

N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride

Übersicht

Beschreibung

N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and carboxylic acids or their derivatives under acidic or basic conditions.

N-Methylation: The triazole ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Formation of the Sesquihydrochloride Salt: The final step involves the formation of the sesquihydrochloride salt by reacting the N-methylated triazole with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles

Biologische Aktivität

N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride is an organic compound derived from the triazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry and agricultural science due to its potential pharmacological properties.

Chemical Structure and Properties

The compound can be described by its chemical formula , indicating it is a hydrochloride salt. The triazole ring structure contributes significantly to its biological activity, particularly in inhibiting specific metabolic pathways in pathogens and cancer cells.

Biological Activity

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. Research has shown that derivatives of triazoles can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This mechanism is similar to that of well-known antifungal agents like fluconazole and itraconazole. Studies have demonstrated that compounds with a triazole moiety exhibit potent antifungal activity against various fungal strains, including Candida spp. and Aspergillus spp. .

Antitumor Activity

The compound's structural similarity to other triazole-based drugs suggests potential antitumor activity. Triazole derivatives have been reported to interfere with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. In vitro studies have indicated that compounds containing the triazole ring can suppress tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

-

Antifungal Efficacy

In a study assessing the antifungal efficacy of various triazole derivatives, this compound exhibited significant activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This study highlighted the compound’s potential as a lead structure for developing new antifungal agents . -

Antitumor Activity

A recent investigation into the antitumor properties of triazole derivatives found that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study elucidated that this compound induces apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes involved in sterol biosynthesis in fungi.

- Signal Pathway Modulation : It modulates key signaling pathways associated with cell growth and survival, particularly in cancer cells.

Data Summary

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antifungal Activity

Triazole derivatives, including N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine, have shown promising antifungal properties. Research indicates that these compounds can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. A study demonstrated that derivatives of 1,2,4-triazole exhibited potent activity against Candida species and Aspergillus spp., making them valuable candidates for antifungal drug development .

Antiviral Properties

Recent investigations into the antiviral potential of triazole derivatives have highlighted their effectiveness against viruses such as SARS-CoV-2. For instance, a derivative structurally related to N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine has been identified as an intermediate in the synthesis of ensitrelvir, an oral antiviral drug for COVID-19 treatment . This underscores the relevance of triazole compounds in developing therapeutic agents for viral infections.

Agricultural Applications

Pesticide Development

The compound's triazole structure is significant in agrochemical formulations. Triazoles are widely used as fungicides due to their ability to inhibit fungal growth. For example, compounds similar to N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine have been employed in the synthesis of agricultural fungicides that target plant pathogens effectively .

Herbicide Formulations

Research has also explored the use of triazole derivatives in herbicide formulations. The ability to selectively inhibit certain biochemical pathways in plants makes these compounds useful in developing selective herbicides that minimize crop damage while controlling weed populations.

Materials Science Applications

Polymer Chemistry

N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride has been investigated for its role in polymer chemistry. Its functional groups can be utilized to create novel polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating triazole units into polymer backbones can improve resistance to degradation and enhance overall material performance .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathogen | Reference |

|---|---|---|

| Antifungal | Candida spp., Aspergillus spp. | |

| Antiviral | SARS-CoV-2 | |

| Herbicidal | Various weed species | |

| Pesticidal | Fungal pathogens |

Table 2: Synthesis Methods and Yields

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 1-Methyl-1H-1,2,4-triazole | N-Methylation with methyl iodide | 52% |

| 1-Methyl-1H-1,2,4-triazole derivative | Diazotization deamination | Variable |

Case Studies

Case Study 1: Antiviral Activity Against COVID-19

A recent study focused on the synthesis of triazole derivatives for antiviral applications revealed that specific modifications to the triazole ring could enhance binding affinity to viral targets. The research emphasized the importance of structural optimization in developing effective antiviral agents against emerging viruses like SARS-CoV-2 .

Case Study 2: Agricultural Application as Fungicide

In agricultural trials, a triazole-based fungicide demonstrated significant efficacy against Fusarium spp., leading to improved crop yields in controlled environments. This case highlights the practical application of triazole compounds in enhancing agricultural productivity through effective disease management .

Eigenschaften

IUPAC Name |

N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10N4.3ClH/c2*1-6-3-5-7-4-8-9(5)2;;;/h2*4,6H,3H2,1-2H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTFXOBHXCTJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=NN1C.CNCC1=NC=NN1C.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.